molecular formula C16H23N3O3 B2415839 N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 340980-82-7

N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2415839
M. Wt: 305.378
InChI Key: JDFJFQYRCOAEHY-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide, also known as DMOX, is a chemical compound that has gained attention in scientific research due to its potential as a useful tool in the field of biochemistry. DMOX is a small molecule that can be synthesized in the laboratory and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Complexation

N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide's relevance in scientific research primarily revolves around its complexation properties and its role in the synthesis of novel compounds. Research has demonstrated its effectiveness in facilitating the synthesis and complexation with metals, which is crucial for the development of new materials and catalysts. For instance, studies on related morpholine derivatives and their complexation with palladium(II) and mercury(II) provide insights into how similar compounds could potentially serve as ligands in coordination chemistry, enabling the creation of novel metal complexes with unique properties (Singh et al., 2000).

Anticonvulsant Potential

Research into structurally related compounds has uncovered potential therapeutic applications, particularly in the realm of neurology. For example, studies on semicarbazones with similar structural motifs have revealed their efficacy as anticonvulsants, suggesting that N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide and its derivatives could be explored for similar neurological benefits (Yogeeswari et al., 2005).

Catalysis

The compound's derivatives have been investigated for their catalytic abilities, particularly in copper-catalyzed coupling reactions. Such research underscores the potential of N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide in catalyzing chemical reactions, which is a critical aspect of organic synthesis and industrial chemistry (Chen et al., 2023).

Novel Synthetic Approaches

The compound has been a focal point in developing new synthetic methodologies, offering a pathway to create diverse chemical structures efficiently. For instance, the acid-catalyzed rearrangement of related oxiranes for synthesizing di- and mono-oxalamides presents a novel approach that could be applicable to N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide for generating a wide range of derivatives with potential applications in drug development and beyond (Mamedov et al., 2016).

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12-3-4-14(11-13(12)2)18-16(21)15(20)17-5-6-19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFJFQYRCOAEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide

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